Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate
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Overview
Description
Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate typically involves the reaction of 5-(2-methoxyethoxy)-1H-benzimidazole with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .
Scientific Research Applications
Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiparasitic agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Mebendazole: Another benzimidazole derivative used as an antiparasitic agent.
Albendazole: Similar in structure and used for treating parasitic infections.
Thiabendazole: Known for its antifungal and antiparasitic properties.
Uniqueness
Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate is unique due to its specific ethoxy and methoxy substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility and ability to interact with molecular targets compared to other benzimidazole derivatives .
Properties
CAS No. |
882865-01-2 |
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Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
ethyl N-[6-(2-methoxyethoxy)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C13H17N3O4/c1-3-19-13(17)16-12-14-10-5-4-9(8-11(10)15-12)20-7-6-18-2/h4-5,8H,3,6-7H2,1-2H3,(H2,14,15,16,17) |
InChI Key |
DQSOLQWOBDKREY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)OCCOC |
Origin of Product |
United States |
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